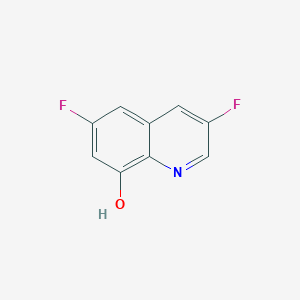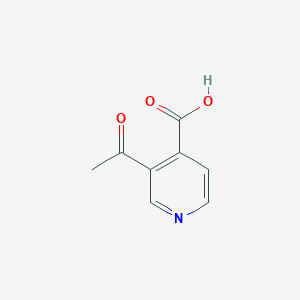![molecular formula C40H50FeP2 B12445173 bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron](/img/structure/B12445173.png)
bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron: is an organometallic compound that features iron as the central metal atom Organometallic compounds are characterized by the presence of a metal-carbon bond, and they play a crucial role in various chemical reactions and industrial processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron typically involves the coordination of iron with the ligands bis(3,5-dimethylphenyl)phosphane and (1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the iron center. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used.
Industrial Production Methods: Industrial production of such organometallic compounds may involve large-scale coordination reactions under controlled temperatures and pressures. The use of automated reactors and purification systems ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The iron center in the compound can undergo oxidation reactions, leading to the formation of iron(III) species.
Reduction: Reduction reactions can convert iron(III) back to iron(II), often using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent.
Major Products:
Oxidation: Iron(III) complexes.
Reduction: Iron(II) complexes.
Substitution: New organometallic complexes with different ligands.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a catalyst in various organic reactions, such as hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: In biological research, organometallic compounds are studied for their potential as enzyme mimics or as probes for studying metal-protein interactions.
Medicine: Some organometallic compounds have shown promise in medicinal chemistry, particularly in the development of metal-based drugs for cancer treatment.
Industry: In the industrial sector, these compounds are used in the production of polymers, fine chemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism by which bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron exerts its effects typically involves the coordination of the iron center with substrates, facilitating various chemical transformations. The molecular targets and pathways depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Ferrocene: Another iron-based organometallic compound with a sandwich structure.
Iron carbonyls: Compounds like iron pentacarbonyl, which feature iron coordinated with carbon monoxide ligands.
Uniqueness: Bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron is unique due to its specific ligand environment, which can impart distinct reactivity and selectivity in catalytic processes.
Propriétés
Formule moléculaire |
C40H50FeP2 |
|---|---|
Poids moléculaire |
648.6 g/mol |
Nom IUPAC |
bis(3,5-dimethylphenyl)-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;cyclopentane;iron |
InChI |
InChI=1S/C35H40P2.C5H10.Fe/c1-25-19-26(2)22-32(21-25)36(33-23-27(3)20-28(4)24-33)29(5)34-17-12-18-35(34)37(30-13-8-6-9-14-30)31-15-10-7-11-16-31;1-2-4-5-3-1;/h6-11,13-16,19-24,29,34-35H,12,17-18H2,1-5H3;1-5H2;/t29-,34?,35?;;/m0../s1 |
Clé InChI |
JJQTWWOBAPBIMT-INQISJBWSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@@H](C)C3CCCC3P(C4=CC=CC=C4)C5=CC=CC=C5)C.C1CCCC1.[Fe] |
SMILES canonique |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)C3CCCC3P(C4=CC=CC=C4)C5=CC=CC=C5)C.C1CCCC1.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3E)-5-chloro-3-({5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl}methylidene)-1H-indol-2-one hydrochloride](/img/structure/B12445091.png)


![4-[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2yl]aminobenzoic acid](/img/structure/B12445104.png)







![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methoxyaniline](/img/structure/B12445149.png)


